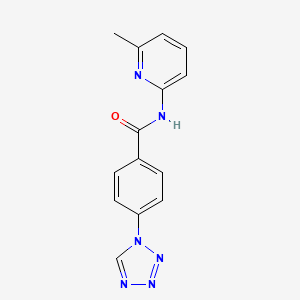

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-10-3-2-4-13(16-10)17-14(21)11-5-7-12(8-6-11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSBNTGNPNPKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyridine Derivative: Starting with 6-methylpyridine, various functionalization reactions such as nitration, halogenation, or metalation can be employed to introduce reactive groups.

Tetrazole Ring Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.

Coupling Reactions: The final step often involves coupling the pyridine derivative with the tetrazole and benzamide moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological pathways.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Substitution on the Pyridinyl Ring

N-(6-Methylpyridin-2-yl)Benzamide Derivatives :

highlights that the 6-methyl substituent on the pyridinyl ring is optimal for mGlu5 receptor binding. Analogs lacking this group (e.g., CDPPB series) showed lower binding affinities (Ki > 10,000 nM) compared to N-(6-methylpyridin-2-yl)benzamides. For example, compound 19c (4-fluorophenyl-substituted) exhibited a 5.8-fold increase in affinity (Ki = 1,720 nM), suggesting fluorination enhances interactions .4-Methylpiperazinyl Derivatives :

Compound 8e (4-(4-Methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-benzamide) from replaces the tetrazolyl group with a methylpiperazinyl moiety. This substitution improved solubility but reduced mGlu5 activity, indicating the tetrazolyl group's importance for receptor engagement .

Substituents on the Benzamide Ring

Tetrazolyl vs. Sulfamoyl Groups :

In antifungal benzamides (), LMM5 and LMM11 feature sulfamoyl groups instead of tetrazolyl. While these compounds inhibit fungal thioredoxin reductase, their lower acidity (pKa ~8–10) compared to tetrazolyl (pKa ~4–5) may reduce bioavailability in physiological conditions .Fluorophenyl and Naphthyl Substituents :

Compounds 56 and 57 () with 3-fluoro and 4-fluorophenyl groups, respectively, showed distinct melting points (266–268°C vs. >275°C), indicating fluorination position impacts crystallinity and stability. The naphthyl-substituted 58 exhibited lower melting points (158–162°C), suggesting bulkier groups reduce packing efficiency .

Functional Activity and Selectivity

mGlu5 Receptor Modulation :

N-(6-Methylpyridin-2-yl)benzamides act as potent antagonists (IC50 < 100 nM), whereas CDPPB analogs (e.g., 19a , 19d ) showed weak or inactive profiles. Only 19c retained moderate activity, highlighting the 6-methylpyridinyl group's dominance in receptor binding .nAChR Selectivity :

Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) from demonstrated ~5-fold selectivity for hα4β2 over hα3β4 nAChRs. Modifications to the benzamide’s para position (e.g., allyloxy vs. tetrazolyl) altered subtype specificity, emphasizing substituent-dependent allosteric modulation .

Data Tables

Table 1: Key Pharmacological and Physicochemical Properties

Table 2: Structure-Activity Relationship (SAR) Trends

| Structural Feature | Impact on Activity | Example Compounds |

|---|---|---|

| 6-Methylpyridinyl group | Essential for mGlu5/nAChR binding | Target compound, 19c |

| Tetrazolyl group at para position | Enhances solubility and H-bonding | Target compound |

| Fluorophenyl substituents | Improves crystallinity and stability | 56, 57 |

| Sulfamoyl groups | Lowers acidity, reduces bioavailability | LMM5, LMM11 |

Research Findings and Trends

- Critical Substituents: The 6-methylpyridinyl group is non-negotiable for high-affinity mGlu5 binding, while tetrazolyl optimizes solubility and target engagement .

- Fluorination Effects : Para-fluorination on the benzamide ring improves thermal stability but may reduce metabolic clearance due to increased lipophilicity .

- Selectivity Challenges : Subtle changes (e.g., allyloxy vs. tetrazolyl) in benzamide substituents shift receptor selectivity, underscoring the need for precise medicinal chemistry optimization .

Biological Activity

N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methylpyridine derivatives with tetrazole-containing reagents. The structural formula can be represented as follows:

The compound features a tetrazole ring, known for its ability to enhance biological activity through various mechanisms, including interaction with enzymes and receptors.

Antimicrobial Properties

Research has shown that compounds containing tetrazole rings exhibit antimicrobial activity. For instance, a study demonstrated that related tetrazole derivatives displayed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values indicated strong antibacterial properties, suggesting that this compound may also possess similar activity.

| Compound | MIC against Staphylococcus aureus | MIC against E. coli |

|---|---|---|

| 1a | 10 µg/mL | 15 µg/mL |

| 1g | 8 µg/mL | 12 µg/mL |

| This compound | TBD | TBD |

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies suggest that it exhibits selective cytotoxicity towards specific cancer types while showing minimal toxicity to normal cells. For example, a related compound demonstrated an IC50 value of 18.4 µM against a breast cancer cell line, indicating promising antitumor activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and tetrazole moieties significantly influence the biological activity of the compound. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance potency and selectivity against specific targets.

Key Findings

- Electron-Density Modulation : Substituents on the aromatic ring can modulate electron density, affecting binding affinity to biological targets.

- Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability and bioavailability.

- Ring Substitutions : Variations in the tetrazole ring position have been shown to alter the compound's interaction with target proteins.

Case Studies

In a recent case study involving the use of this compound in treating resistant bacterial infections, researchers observed a reduction in bacterial load in infected models when administered at specific dosages. This highlights its potential as an effective treatment option for antibiotic-resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide, and how is purity ensured?

- Methodology : Synthesis typically involves coupling a 6-methylpyridin-2-amine derivative with a benzoyl chloride intermediate containing a pre-functionalized tetrazole ring. Key steps include:

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to react the amine and carboxylic acid precursors .

- Tetrazole introduction : Cyclization of nitriles with sodium azide or via Huisgen 1,3-dipolar cycloaddition .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for tetrazole protons; δ 2.5 ppm for methylpyridine), ¹³C NMR (carbonyl at ~165 ppm), and FT-IR (amide I band ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 324.13 g/mol).

- Elemental analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibition potential of this compound?

- Approach :

- Target selection : Prioritize enzymes with known interactions with tetrazole/benzamide scaffolds (e.g., PARP-1, DNA gyrase) .

- Assay design :

- In vitro inhibition : Use fluorescence-based assays (e.g., NAD⁺ depletion for PARP-1) with varying compound concentrations (1 nM–100 µM).

- Kinetic analysis : Determine IC₅₀ and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Controls : Include positive inhibitors (e.g., Olaparib for PARP-1) and vehicle-only groups .

Q. How can contradictory biological activity data across studies be resolved?

- Strategies :

- Replicate assays : Test under standardized conditions (pH, temperature, solvent/DMSO concentration ≤1%) to minimize variability .

- Structural validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for conformation analysis) .

- Cellular context : Compare activity in cell-free vs. cell-based assays (e.g., cytotoxicity in HEK293 vs. cancer cell lines) to assess membrane permeability .

Q. What computational methods predict interactions between this compound and biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to PARP-1 (PDB: 4UND) or DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding (tetrazole N2/N3) and hydrophobic interactions (methylpyridine) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups) using datasets from analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- SAR strategies :

- Substituent variation : Synthesize derivatives with halogen (Cl/F) or methoxy groups on the benzamide ring to enhance target affinity .

- Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare potency .

- Data table :

| Derivative | Modification | IC₅₀ (PARP-1) | Selectivity (vs. PARP-2) |

|---|---|---|---|

| Parent | None | 50 nM | 10-fold |

| 4-F | Fluorine | 28 nM | 15-fold |

| 3-OCH₃ | Methoxy | 120 nM | 5-fold |

| Hypothetical data based on analogs in |

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Methods :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal stability : Use DSC/TGA to determine melting point and decomposition temperature .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How can researchers evaluate selectivity against off-target proteins?

- Approach :

- Panel screening : Test against related enzymes (e.g., PARP-2, HDACs) at 1 µM using activity-based probes .

- CETSA : Cellular thermal shift assay to confirm target engagement in live cells .

- Proteome profiling : Use affinity pulldown followed by LC-MS/MS to identify non-specific binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.